molecular formula C8H5BrO2 B1266435 3-Bromophthalide CAS No. 6940-49-4

3-Bromophthalide

Cat. No.: B1266435
CAS No.: 6940-49-4
M. Wt: 213.03 g/mol
InChI Key: CLMSHAWYULIVFQ-UHFFFAOYSA-N
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Description

3-Bromophthalide is an organic compound with the molecular formula C8H5BrO2. It is a brominated derivative of phthalide, characterized by the presence of a bromine atom at the third position of the phthalide ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

3-Bromophthalide plays a significant role in biochemical reactions, particularly in inhibiting the synthesis of fatty acids. It interacts with enzymes in the fatty acid biosynthetic pathway, leading to bacterial cell death . The compound has shown antibacterial action against many Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium perfringens . Additionally, this compound exhibits anti-inflammatory effects, possibly due to its ability to inhibit prostaglandin synthesis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by blocking the synthesis of fatty acids, leading to bacterial cell death . This compound has been observed to have antibacterial action against Gram-positive bacteria, but not against acid-fast bacteria such as Mycobacterium tuberculosis . The anti-inflammatory effects of this compound may also impact cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of this compound involves its ability to inhibit the synthesis of fatty acids by blocking enzymes in the fatty acid biosynthetic pathway . This inhibition leads to bacterial cell death and exhibits anti-inflammatory effects by potentially inhibiting prostaglandin synthesis . The compound’s interactions with biomolecules and enzyme inhibition are crucial to its antibacterial and anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function . Studies have shown that this compound has a half-life of approximately 4.476 days when reacting with hydroxyl radicals . This indicates that the compound remains active for a significant period, allowing for prolonged antibacterial and anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fatty acid synthesis and exhibits antibacterial properties . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall metabolism . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to fatty acid synthesis. It interacts with enzymes in the fatty acid biosynthetic pathway, leading to the inhibition of fatty acid synthesis and bacterial cell death . The compound’s effects on metabolic flux and metabolite levels are significant in understanding its role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these biomolecules, affecting its overall activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its antibacterial and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophthalide can be synthesized through several methods. One common method involves the bromination of phthalide using N-bromosuccinimide in the presence of a solvent such as carbon tetrachloride. The reaction is typically carried out under reflux conditions with exposure to light, which facilitates the bromination process . The reaction mixture is then filtered, and the product is recrystallized from cyclohexane to obtain pure this compound.

Industrial Production Methods: In industrial settings, this compound can be produced by the direct bromination of phthalide over an extended period, typically 10-13 hours, yielding 82-83% of the product . Another method involves the reaction of orthotoluic acid with bromine at elevated temperatures (135-145°C) to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophthalide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form phthalide or other derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of phthalic acid derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

    Substitution: Products include various substituted phthalides.

    Reduction: Phthalide and its derivatives.

    Oxidation: Phthalic acid and related compounds.

Scientific Research Applications

3-Bromophthalide has several applications in scientific research:

Comparison with Similar Compounds

    Phthalide: The parent compound of 3-Bromophthalide, used in various organic syntheses.

    Phthalic Anhydride: A related compound used in the production of plastics and resins.

    5-Bromophthalide: Another brominated derivative with similar properties.

    4-Methylphthalic Anhydride: A methylated derivative used in organic synthesis.

Uniqueness: this compound is unique due to its specific bromination at the third position, which imparts distinct reactivity and properties compared to other phthalide derivatives. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-bromo-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMSHAWYULIVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884304
Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6940-49-4
Record name 3-Bromophthalide
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 3-Bromophthalide
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 1(3H)-Isobenzofuranone, 3-bromo-
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Record name 3-bromophthalide
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Synthesis routes and methods I

Procedure details

Phthalide (10.0 g; 0.075 moles) and N-bromosuccinimide were refluxed in dry carbon tetrachloride (200 ml.) in the presence of a catalytic amount of α-azo-iso-butyronitrile for 3-4 hours. The end of the reaction was indicated by the disappearance of N-bromosuccinimide from the bottom of the reaction vessel and the accumulation of succinimide at the top. The succinimide was removed by filtration and the filtrate concentrated in vacuo to 15-20 ml. Cooling of this concentrate followed by filtration gave 13.0 g. (81% yield) of crude 3-bromophthalide, m.p. 75°-80°, as a white crystalline solid. The product was recrystallised from cyclohexane as colourless plates, m.p. 78°-80° with a 95% recovery.
Quantity
10 g
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0 (± 1) mol
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[Compound]
Name
α-azo-iso-butyronitrile
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0 (± 1) mol
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200 mL
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Yield
81%

Synthesis routes and methods II

Procedure details

As taught by U.S. Pat. No. 3,860,579, recrystallized phthalide (50 g., 0.375 mol) and recrystallized N-bromosuccinimide (0.375 mol) were refluxed 4.5 hours in the presence of about 100 mgm α-azobutyronitrile in one liter CCl4. The mixture was cooled to about 15° C. and filtered to remove succinimide which was itself washed with about 100 ml. CCl4 and filtered. The combined CCl4 phases were concentrated in vacuo to about 150 ml. giving solid 3-bromophthalide which was collected by filtration, washed with about 50 ml. CCl4 and air-dried to yield 54 g. which weighed 50 g. after recrystallization from boiling cyclohexane, m.p. 84°-86° C. ##STR39##
Quantity
50 g
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0.375 mol
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[Compound]
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α-azobutyronitrile
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0 (± 1) mol
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1 L
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Synthesis routes and methods III

Procedure details

A suspension of 1.34 g of phthalide and 1.78 g of N-bromo-succinimide in 100 ml of dry carbon tetrachloride is irradiated with an ultraviolet lamp for 30 minutes. The suspension becomes clear and then a precipitation of succinimide occurs. The reaction mixture is cooled and washed with cold, dilute sodium bicarbonate and water. Concentration of the carbon tetrachloride solution affords a solid, which on recrystallization from ether-hexane affords the title compound, mp 75° - 76° C.
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1.34 g
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1.78 g
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100 mL
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Synthesis routes and methods IV

Procedure details

1H-Isobenzofuran-3-one (40.2 g, 0.3 moles), N-bromosuccinimide (53.4 g., 0.03 moles) and azo-bisisobutyronitrile (1g) were combined in 500 mL of CCl4 and refluxed under nitrogen for 2 hours. The reaction mixture was cooled to room temperature, filtered and the filtrate concentrated in vacuo to a solid residue. The latter was crystallized from cyclohexane to yield title product, 34.5 g., m.p. 78°-80° C.
Quantity
40.2 g
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53.4 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromophthalide
Reactant of Route 2
Reactant of Route 2
3-Bromophthalide
Reactant of Route 3
3-Bromophthalide
Customer
Q & A

Q1: What are some common synthetic applications of 3-Bromophthalide?

A1: this compound serves as a key building block in various synthetic transformations. Research demonstrates its utility in synthesizing:

  • N-substituted 3-hydroxyphthalimidines: Reacting this compound with amines yields these compounds, offering an alternative to the reduction of phthalimides. []
  • 5-Fluorouracil derivatives: Condensing this compound with 5-fluorouracil under basic conditions leads to the formation of N-phthalidyl 5-fluorouracil derivatives, some exhibiting antitumor activity. []
  • Highly branched pseudodendrimers: Polymerization of 6-amino-3-bromophthalide results in highly branched polymers. The bromohydrin decomposition during polymerization contributes to high branching. []
  • 6-(Carboxymethylthio)penicillanic acid derivatives: Nucleophilic substitution reactions using this compound with thioglycolic acid create these novel β-lactam compounds. []
  • Anthracycline derivatives: Utilizing this compound in Friedel-Crafts alkylation reactions allows access to various anthracycline derivatives, such as islandicin, showcasing its potential in synthesizing natural products. [, ]

Q2: Can you provide examples of how the structure of this compound influences its reactivity?

A2: The structure of this compound dictates its reactivity in several ways:

  • Nucleophilic substitution: The bromine atom at the 3-position is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group. This facilitates reactions with various nucleophiles like thioglycolic acid [] and amines. []
  • Friedel-Crafts Alkylation: The electron-withdrawing effect of the lactone ring activates the this compound towards electrophilic aromatic substitution reactions, making it a suitable electrophile in Friedel-Crafts alkylations. [, ]
  • Ring-opening reactions: The lactone ring can undergo ring-opening reactions under specific conditions, as observed in the unexpected formation of 2-benzyl-3-hydroxyisoindolin-1-one instead of the anticipated amide-aldehyde. []

Q3: Are there reported instances of unexpected reactivity with this compound?

A3: Yes, research points to an unexpected ring-closing reaction during the synthesis of 2-benzyl-3-hydroxyisoindolin-1-one. [] While reacting this compound with benzylamine aimed to yield an amide-aldehyde, the reaction yielded a ring-closed product instead. This highlights the importance of considering potential rearrangements and alternative reaction pathways when employing this compound in synthesis.

Q4: What analytical techniques are valuable for characterizing this compound and its derivatives?

A4: Characterizing this compound and its derivatives commonly involves various spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): This technique elucidates the structure of the synthesized compounds by providing information about the number and types of protons and carbons and their respective environments within a molecule. [, ]
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing characteristic vibrational frequencies. This technique aids in confirming the presence of carbonyl groups, for instance. [, , ]
  • Mass Spectrometry (MS): MS determines the molecular weight and fragmentation pattern of a compound, offering valuable insights into its structure and potential impurities. []
  • X-ray crystallography: This technique provides detailed information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing arrangements. []

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